molecular formula C7H6ClN3 B8672346 6-Amino-4-chloro-2-methylnicotinonitrile

6-Amino-4-chloro-2-methylnicotinonitrile

Cat. No.: B8672346
M. Wt: 167.59 g/mol
InChI Key: HXCYCNRRUSUSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-chloro-2-methylnicotinonitrile (CAS: 1357956-90-1, molecular formula: C₇H₆ClN₃) is a substituted pyridine derivative featuring a nitrile group, amino group, chloro substituent, and methyl group.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

6-amino-4-chloro-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C7H6ClN3/c1-4-5(3-9)6(8)2-7(10)11-4/h2H,1H3,(H2,10,11)

InChI Key

HXCYCNRRUSUSKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)N)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

6-Amino-2-chloro-4-methylnicotinonitrile (CAS: 51561-20-7)
  • Structural Differences: Chloro and amino groups are transposed compared to the target compound.
  • Synthesis: Formed as a side product (14% yield) during the synthesis of 2-amino-6-chloro-4-methylnicotinonitrile. Purified via flash chromatography .
  • Physical Properties :
    • Melting point: 240°C
    • Rf = 0.49 (ethyl acetate/n-hexane 1:3)
    • NMR Data: Distinct δ 7.37 ppm (NH₂), 6.33 ppm (pyridine-H), 2.29 ppm (CH₃) .
2-Amino-6-methylnicotinonitrile (CAS: 84647-20-1)
  • Structural Differences : Lacks the chloro substituent, with a methyl group at position 4.
  • Hazards : Classified as H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory tract irritation) .
  • Molecular Weight : 133.15 g/mol (vs. 167.60 g/mol for the target compound) .

Substituted Derivatives

Phenyl-Substituted Analogs
  • 6-Amino-2-mercapto-4-phenylnicotinonitrile and 2-Amino-6-methyl-4-phenylnicotinonitrile: Key Features: Bulky phenyl groups at position 4 introduce steric hindrance and alter electronic properties. Synthesis Challenges: Low yields (e.g., 6.6% for 2-Amino-6-methyl-4-phenylnicotinonitrile) due to purification difficulties . NMR Data: Aromatic protons (δ 7.60–7.40 ppm) and distinct NH₂ signals (δ 6.82 ppm) .
2,4-Dichloro-6-methylnicotinonitrile (CAS: 38367-36-1)
  • Structural Differences : Additional chloro substituent at position 3.
  • Reactivity : Increased electrophilicity due to dual chloro groups (similarity score: 0.81 vs. target compound) .
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile (CAS: 51564-48-8)
  • Structural Differences: Methylthio group replaces the amino substituent.
  • Molecular Formula : C₈H₇ClN₂S (molar mass: 198.67 g/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.